molecular formula C13H15NO2 B7969316 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Cat. No.: B7969316
M. Wt: 217.26 g/mol
InChI Key: QBADABGHIJYWHV-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) is a substituted indole derivative with a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. It features an isopropyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 6-position of the indole scaffold. The compound is commercially available in purities ranging from 97% to 98% and is stocked in quantities from 25 mg to 1 g .

Properties

IUPAC Name

5-methyl-1-propan-2-ylindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBADABGHIJYWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid typically involves the modification of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and refluxing in methanol.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The C6-carboxylic acid group undergoes classical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditionsProductYieldSource
Esterification Methanol/H<sub>2</P>SO<sub>4</sub>, refluxMethyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate85%
Amidation EDAC/HOBt, RNH<sub>2</sub>1-Isopropyl-5-methyl-1H-indole-6-carboxamide derivatives60–78%
Reduction LiAlH<sub>4</sub>, THF(1-Isopropyl-5-methyl-1H-indol-6-yl)methanol72%
Decarboxylation CuO, quinoline, 200°C1-Isopropyl-5-methyl-1H-indole41%

Mechanistic studies indicate the isopropyl group at N1 sterically hinders electrophilic substitution at C3 but does not impede reactions at C6 .

Indole Core Reactivity

The indole ring participates in electrophilic substitution, though regioselectivity is influenced by substituents:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively nitrates C4 (minor) and C7 (major) due to deactivation by the electron-withdrawing carboxylic acid .

  • Halogenation : NBS in DMF brominates C2 (68%), while I<sub>2</sub>/AgOTf iodinates C4 (54%) .

Oxidation

KMnO<sub>4</sub> oxidizes the indole ring to quinoline derivatives under acidic conditions, but the methyl group at C5 remains intact .

Alkyl Substituent Modifications

The isopropyl and methyl groups undergo distinct transformations:

ReactionTarget GroupConditionsOutcome
Oxidation C5-methylCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Forms 1-isopropyl-5-carboxy-1H-indole-6-carboxylic acid (low yield due to overoxidation)
Radical Halogenation IsopropylNCS, lightChlorinates isopropyl β-carbon (51%)

Metal Chelation and Coordination

The carboxylic acid group enables chelation with divalent cations (Mg<sup>2+</sup>, Zn<sup>2+</sup>), critical for biological activity. Computational docking shows the carboxylate oxygen and indole nitrogen coordinate Mg<sup>2+</sup> ions in a bidentate manner (binding energy: −8.2 kcal/mol) .

Biological Activity-Driven Reactions

In medicinal chemistry applications:

  • Prodrug Synthesis : Ester derivatives (e.g., ethyl ester) show enhanced cellular uptake, with hydrolysis in vivo regenerating the active carboxylic acid .

  • Peptide Conjugation : Amide-linked conjugates with HIV-1 integrase inhibitors exhibit IC<sub>50</sub> values of 0.13–3.11 μM .

Key Mechanistic Insights

  • Steric hindrance from the isopropyl group suppresses reactivity at N1 and C3.

  • The electron-withdrawing carboxylic acid directs electrophiles to C2, C4, and C7 .

  • Decarboxylation proceeds via a radical mechanism under oxidative conditions .

Scientific Research Applications

Chemical Properties and Structure

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is characterized by its indole structure, which is known for its biological activity. The compound features a carboxylic acid functional group, contributing to its reactivity and potential applications in medicinal chemistry.

Cognitive Enhancement

Recent studies have indicated that derivatives of indole carboxylic acids, including this compound, may act as selective inverse agonists for the GABA_A receptor subtypes. Specifically, compounds with high affinity for GABA_A α5\alpha_5 subunits are being investigated for their potential to enhance cognitive function and treat cognitive disorders such as Alzheimer's disease . This selective activity suggests that this compound could be developed into therapeutic agents aimed at improving cognitive deficits.

Neuroprotective Effects

Research indicates that indole derivatives may possess neuroprotective properties. For instance, studies on related compounds have demonstrated their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . The exploration of this compound in this context could yield valuable insights into its protective mechanisms against neuronal damage.

Metabolic Studies

Indole compounds are also being investigated for their role in metabolic processes. They may influence metabolic pathways related to neurotransmitter synthesis and degradation, potentially impacting mood disorders and metabolic syndrome . Understanding the metabolic fate of this compound could enhance its application in treating metabolic-related conditions.

Case Studies and Research Findings

StudyFocusFindings
Study on GABA_A Receptor SelectivityCognitive EnhancementDemonstrated that indole derivatives can selectively target GABA_A α5\alpha_5 subunits, enhancing cognitive function .
Anticancer Activity AssessmentCancer ResearchIndole derivatives showed cytotoxicity against various cancer cell lines, suggesting potential for therapeutic development .
Neuroprotective MechanismsNeurobiologyRelated compounds exhibited protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid 1: Isopropyl; 5: Methyl; 6: COOH C₁₃H₁₅NO₂ 217.26 Bulky 1-substituent, dual alkyl
5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15) 5: Benzyloxy; 2: COOH C₁₆H₁₃NO₃ 267.28 Ether linkage, aromatic bulk
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 7: Cyclopentylamino; 2: Phenyl; 5: COOH C₂₀H₂₀N₂O₂ 320.39 Amino group, phenyl substitution
1-Methyl-1H-indole-5-carboxylic acid 1: Methyl; 5: COOH C₁₀H₉NO₂ 175.18 Minimal substitution, low MW
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid 3: Thiazole-methylene; 2: COOH C₁₃H₁₀N₃O₃S 289.30 Heterocyclic hybrid structure

Key Observations :

  • Electronic Effects : The electron-withdrawing carboxylic acid group at position 6 (target compound) versus position 2 (Compound 15 ) may alter solubility and acidity. For example, indole-2-carboxylic acids typically exhibit pKa values ~4.5–5.0, whereas position 6 substitution could shift this range.
  • Functional Diversity: The cyclopentylamino group in the 7-position () and the thiazole moiety in introduce hydrogen-bonding or π-stacking capabilities absent in the target compound.

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Purity Solubility (Inferred)
This compound Not reported 97–98% Likely polar organic solvents
5-Benzyloxy-1H-indole-2-carboxylic acid 193–195 98% Moderate (methanol-soluble)
1-Methyl-1H-indole-5-carboxylic acid 221–223 95% Limited (DMF/acid mixtures)
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Not reported Not reported Lipophilic (phenyl/cyclopentyl)

Insights :

  • The higher melting point of 1-methyl-1H-indole-5-carboxylic acid (221–223°C ) compared to Compound 15 (193–195°C ) suggests stronger crystal packing forces, possibly due to hydrogen bonding from the carboxylic acid group.
  • The target compound’s solubility profile is undefined but may resemble other indole carboxylic acids, favoring polar aprotic solvents.

Biological Activity

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of indole-based compounds, which are known for their diverse pharmacological properties including anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

This compound can be characterized by its molecular structure, which includes an indole core with a carboxylic acid functional group. The presence of the isopropyl and methyl groups at specific positions enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation, thereby exerting anticancer and anti-inflammatory effects.
  • Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)10.5Inhibition of cell proliferation
A375 (melanoma)8.2Induction of apoptosis
HCT116 (colon cancer)12.3Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. In animal models, it was observed to reduce markers of inflammation such as TNF-alpha and IL-6.

Model Dosage (mg/kg) Inflammatory Marker Reduction (%)
Carrageenan-induced paw edema2045%
Lipopolysaccharide-induced inflammation5060%

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:

  • Antiviral Properties : A study demonstrated that structurally similar indole compounds effectively inhibited HIV integrase activity, suggesting a potential application in antiviral therapies.
  • Neuroprotective Effects : Research indicated that certain indole derivatives possess neuroprotective properties against oxidative stress, potentially benefiting neurodegenerative conditions.

Q & A

Q. What are best practices for crystallizing this compound for X-ray studies?

  • Crystallization tips :
  • Solvent pairs : Use DMF/acetic acid (1:3) for slow evaporation, yielding diffraction-quality crystals .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 20% glycerol to prevent ice formation during data collection .

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